molecular formula C9H10N2O B111376 3-(2-Aminoethoxy)benzonitrile CAS No. 120351-94-2

3-(2-Aminoethoxy)benzonitrile

Cat. No. B111376
CAS RN: 120351-94-2
M. Wt: 162.19 g/mol
InChI Key: XRXLMRKNZYUOND-UHFFFAOYSA-N
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Description

3-(2-Aminoethoxy)benzonitrile is a chemical compound with the molecular formula C9H10N2O . It has an average mass of 162.189 Da and a monoisotopic mass of 162.079315 Da .


Synthesis Analysis

The synthesis of this compound involves several steps. In one method, 3-[2-(t-butoxycarbonylamino)ethoxy]benzonitrile is dissolved in a 4 N solution of hydrogen chloride in dioxane, and the solution is stirred at room temperature for 2 hours . The solvent is then evaporated, and the residue is suspended in dichloromethane. The resulting suspension is filtered to obtain hydrochloride of the title compound .


Molecular Structure Analysis

The linear formula of this compound is C9H10N2O . Its InChI code is 1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,10H2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, it can be used in the synthesis of N-[2-(3-cyanophenoxy)ethyl]-(1S)-10-camphorsulfonamide .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.19 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Corrosion Inhibition

3-(2-Aminoethoxy)benzonitrile derivatives, such as 4-(isopentylamino)-3-nitrobenzonitrile (PANB) and 3-amino-4-(isopentylamino)benzonitrile (APAB), have shown potential as corrosion inhibitors for mild steel in acidic environments. Research indicates these compounds are highly effective, with PANB demonstrating superior performance. The inhibition process involves adsorption of the compounds on the steel surface, following Langmuir's adsorption isotherm. The synergy of experimental methods and computational simulations (Density Functional Theory and Molecular Dynamics) provides insights into the molecular structure's influence on corrosion inhibition efficiency (Chaouiki et al., 2018).

Organic Synthesis

Benzonitrile derivatives are valuable in organic synthesis. For instance, they are used in the rhodium-catalyzed cyanation of aromatic C-H bonds to form 2-(Alkylamino)benzonitriles, using a variety of substituents. This method produces moderate to good yields, demonstrating the utility of benzonitrile derivatives in constructing complex organic molecules (Dong et al., 2015).

Dye-Sensitized Solar Cells

In the field of renewable energy, benzonitrile-based electrolytes have been used in Dye Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability of the cells. Research has shown that using benzonitrile as an electrolyte solvent in DSSCs maintains satisfactory efficiencies for commercially viable periods, using common and low-cost materials (Latini et al., 2014).

Development of Novel Compounds

The synthesis of various novel compounds like 3-aminoindole-2-carbonitriles has been achieved using benzonitrile derivatives. These compounds are fully characterized, expanding the scope of materials available for various applications in chemistry and material science (Michaelidou & Koutentis, 2010).

Electronic Property Studies

Studies on 3- and 4-substituted benzonitriles have been conducted to understand their atomic and electronic energies. These investigations provide insights into the substituent effects on the basicity of these molecules, important for applications in electronic materials and molecular electronics (Exner & Böhm, 2004).

Safety and Hazards

The safety data sheet for 3-(2-Aminoethoxy)benzonitrile indicates that it is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If swallowed, do not induce vomiting and seek medical attention immediately .

properties

IUPAC Name

3-(2-aminoethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXLMRKNZYUOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447984
Record name 3-(2-aminoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120351-94-2
Record name 3-(2-aminoethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.41 g of 3-[2-(t-butoxycarbonylamino)ethoxy]benzonitrile was dissolved in 20 ml of 4 N solution of hydrogen chloride in dioxane, and the solution was stirred at room temperature for 2 hours. The solvent was evaporated. The residue was suspended in dichloromethane, and the obtained suspension was filtered to obtain hydrochloride of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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